![molecular formula C22H18FN5S B2563362 11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326806-63-6](/img/structure/B2563362.png)
11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
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Description
11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C22H18FN5S and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality 11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green-Emitting Iridium(III) Complexes
A study on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands highlights the synthesis and characterization of these complexes, emphasizing their photophysical properties. These complexes, with fluoro, sulfane, or sulfone substituents, exhibit significant photoluminescence quantum yields, suggesting their potential application in organic light-emitting diodes (OLEDs) and as sensors (Constable et al., 2014).
Thermal and Photochemical Rearrangements
Research on the thermal and photochemical rearrangements of a 2-benzazocine derivative provides insights into the structural transformations of complex organic molecules under various conditions. Such studies are crucial for understanding the stability and reactivity of novel chemical entities, which can be foundational for developing new materials or pharmaceuticals (Padwa et al., 1972).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes with strong solvent-dependent fluorescence is discussed, showcasing the application of complex chemical structures in creating sensitive molecular probes for biological research. These probes can be used to study a variety of biological events and processes, highlighting the intersection of chemical synthesis and biotechnology (Diwu et al., 1997).
Cycloproparene Series
A study in the cycloproparene series, focusing on attempted cycloadditions with tricyclo-[5.4.1.03,5]dodeca-2,5,7,9,11-pentaene, sheds light on the challenges and outcomes of cycloaddition reactions involving complex cyclic structures. Understanding these reactions is vital for synthetic chemistry and the design of new molecules for various applications (Halton & Russell, 1992).
properties
IUPAC Name |
11-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5S/c1-14-6-7-17(10-15(14)2)19-12-20-21-24-25-22(27(21)8-9-28(20)26-19)29-13-16-4-3-5-18(23)11-16/h3-11,19-21,24,26H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUUFTYZRDNZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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